1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-
Description
Significance of Purine (B94841) Derivatives as Privileged Structures in Drug Discovery
Purine derivatives are widely recognized as "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug design. nih.gov The ubiquity of purine-based molecules like adenine (B156593) and guanine (B1146940) as building blocks of DNA and RNA, and as components of essential cofactors and signaling molecules like adenosine (B11128) triphosphate (ATP), underscores their fundamental role in biological systems. nih.gov
The inherent ability of the purine scaffold to interact with a wide array of proteins, including kinases, polymerases, and G-protein coupled receptors (GPCRs), has led to the development of a multitude of drugs with diverse therapeutic applications. nih.govnih.gov These range from anticancer agents like 6-mercaptopurine (B1684380) to antiviral drugs and central nervous system stimulants like caffeine. nih.gov The rich chemistry of the purine ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity and selectivity. nih.gov This structural versatility has made purine derivatives a central focus of research for treating a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions. nih.govumcutrecht.nl
Overview of the Purinergic System and its Pharmacological Relevance
The purinergic system encompasses a complex network of signaling pathways that are mediated by purine and pyrimidine (B1678525) nucleotides and nucleosides, such as ATP and adenosine. These molecules, when released into the extracellular space, act as signaling molecules by binding to specific purinergic receptors on the cell surface. This signaling is crucial for regulating a vast number of physiological and pathological processes.
Purinergic receptors are broadly classified into two main families:
P1 Receptors: These are G-protein coupled receptors that are selective for adenosine. There are four known subtypes: A₁, A₂A, A₂B, and A₃. These receptors are involved in processes such as neurotransmission, cardiac function, inflammation, and immune responses.
P2 Receptors: This family is activated by nucleotides like ATP, ADP, UTP, and UDP. P2 receptors are further divided into two subfamilies: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G-protein coupled receptors. They play critical roles in inflammation, pain perception, platelet aggregation, and vascular tone.
The tight regulation of extracellular purine levels by enzymes and transporters is essential for maintaining homeostasis. Dysregulation of purinergic signaling is implicated in a variety of diseases, including immune-mediated inflammatory diseases, neurodegenerative disorders, and cancer, making the components of this system attractive targets for pharmacological intervention.
Structural Context of the 6-Thiosubstituted Purine Motif
The substitution pattern on the purine ring is a key determinant of its biological activity. The 6-position of the purine core is a particularly important site for modification. The introduction of a sulfur atom at this position gives rise to the 6-thiopurine class of compounds.
The 6-thiosubstituted purine motif is a well-established pharmacophore. The prototypical example is 6-mercaptopurine, an immunosuppressive and anticancer drug. The thioether linkage at the 6-position allows for the attachment of a wide variety of substituents, including alkyl and aryl groups, leading to the synthesis of extensive compound libraries for biological screening.
The nature of the substituent attached to the sulfur atom significantly influences the compound's pharmacological profile. For instance, in the context of antitubercular agents, certain 6-thio-substituted purine analogs have demonstrated moderate to good inhibitory activity against Mycobacterium tuberculosis. Similarly, various 6-arylthio-purine derivatives have been synthesized and evaluated for activities ranging from antiviral to anticancer. nih.gov The electronic and steric properties of the aryl ring play a crucial role in the interaction with the target protein.
Structure
2D Structure
3D Structure
Properties
CAS No. |
646510-16-9 |
|---|---|
Molecular Formula |
C13H12N4O2S |
Molecular Weight |
288.33 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H12N4O2S/c1-18-9-4-3-8(5-10(9)19-2)20-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChI Key |
ZRXYCVPXXPDYAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SC2=NC=NC3=C2NC=N3)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1h Purine, 6 3,4 Dimethoxyphenyl Thio and Its Analogues
Historical Perspective of Purine (B94841) Synthesis
The journey of purine synthesis is a rich narrative that dates back to the early days of organic chemistry. Purines, fundamental components of nucleic acids and other vital biomolecules, have captivated chemists for over a century. utah.edu Early research focused on the degradation of naturally occurring purines to elucidate their structure. The de novo synthesis of purine nucleotides is an intricate multi-step enzymatic process in living organisms, starting from 5-phosphoribosyl-1-pyrophosphate (PRPP). utah.edunews-medical.net In this biological pathway, the purine ring is assembled piece by piece onto the ribose sugar. news-medical.netwikipedia.org The first purine derivative to be synthesized is inosine (B1671953) monophosphate (IMP), which then serves as a precursor for adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). news-medical.netwikipedia.org These biosynthetic pathways, while elegant in their biological efficiency, are not practical for the large-scale laboratory synthesis of specific purine analogues.
The development of chemical methods for purine synthesis has been driven by the quest for new therapeutic agents. Thiopurines, such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), emerged as clinically significant drugs in the 1950s for the treatment of cancers and immunological disorders. nih.gov This spurred the development of robust and versatile synthetic routes to a wide array of purine derivatives.
General Approaches to 6-Thio Purine Derivatives
The introduction of a thioether linkage at the C-6 position of the purine ring is a key transformation in the synthesis of a large class of biologically active compounds. Two primary strategies have proven effective for this purpose: nucleophilic substitution reactions and oxidative thiolation methods.
Nucleophilic Substitution Reactions at C-6 of Purine
The most prevalent and versatile method for the synthesis of 6-thio purine derivatives involves the nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a 6-halopurine, most commonly 6-chloropurine (B14466), as the starting material. The electron-withdrawing nature of the purine ring system facilitates the displacement of the halogen at the C-6 position by a sulfur nucleophile.
The general reaction scheme involves the treatment of 6-chloropurine with a thiol in the presence of a base. The base deprotonates the thiol to generate a more nucleophilic thiolate anion, which then attacks the C-6 position of the purine ring, displacing the chloride ion.
Table 1: Examples of Nucleophilic Substitution at C-6 of Purine
| Starting Material | Thiol | Base | Product |
|---|---|---|---|
| 6-Chloropurine | L-Cysteine | Not Specified | S-(6-purinyl)-L-cysteine google.com |
This method is highly efficient and allows for the introduction of a wide variety of substituents at the 6-thio position by simply varying the thiol reactant.
Oxidative Thiolation Methods
Specific Synthetic Routes to 1H-Purine, 6-[(3,4-Dimethoxyphenyl)thio]-
The most logical approach would involve the reaction of 6-chloropurine with 3,4-dimethoxythiophenol (B1295218) in the presence of a suitable base. The reaction would proceed as follows:
Step 1: Formation of the Thiolate 3,4-Dimethoxythiophenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). The base deprotonates the thiol group to generate the corresponding 3,4-dimethoxyphenoxide anion.
Step 2: Nucleophilic Attack and Displacement The generated thiolate anion then acts as a nucleophile, attacking the electron-deficient C-6 position of 6-chloropurine. This results in the displacement of the chloride ion and the formation of the desired product, 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-.
This synthetic strategy is analogous to the well-established methods for preparing a variety of S-substituted derivatives of 6-mercaptopurine. google.comacs.org
Derivatization Strategies for Enhancing Biological Profiles
To explore the structure-activity relationships and potentially enhance the biological efficacy of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-, further modifications can be introduced at various positions of the purine core.
Modifications at the Purine Core (e.g., N1, N3, N7, N9 substitution)
Alkylation and other substitutions at the nitrogen atoms of the purine ring can significantly impact the compound's physicochemical properties and biological activity.
N9-Substitution: The N9 position is a common site for modification. For instance, the synthesis of 9-cyclopentyl-6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)purine derivatives has been reported, starting from 4,6-dichloro-5-nitropyrimidine. nih.govtubitak.gov.tr A similar strategy could be employed to introduce substituents at the N9 position of the target compound.
N7-Substitution: Direct alkylation of 6-substituted purines often leads to a mixture of N7 and N9 isomers. nih.gov However, specific conditions can be optimized to favor the formation of the N7 isomer. nih.gov The stability of these N7-alkylated derivatives allows for subsequent modifications at other positions.
N1 and N3-Substitution: While less common, modifications at the N1 and N3 positions are also possible and can be explored to fine-tune the biological profile of the lead compound. nih.gov
The development of robust synthetic routes is crucial for the exploration of new purine-based therapeutic agents. nih.govacs.org The strategies outlined here provide a solid foundation for the synthesis and derivatization of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- and its analogues, paving the way for future investigations into their biological potential.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- |
| 6-Mercaptopurine |
| 6-Thioguanine |
| 5-phosphoribosyl-1-pyrophosphate (PRPP) |
| Inosine monophosphate (IMP) |
| Adenosine monophosphate (AMP) |
| Guanosine monophosphate (GMP) |
| 6-Chloropurine |
| S-(6-purinyl)-L-cysteine |
| 3,4-Dimethoxythiophenol |
| 9-Cyclopentyl-6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)purine |
Structural Variations of the Thiophenyl Moiety (e.g., Dimethoxyphenyl modifications)
The exploration of structural variations on the thiophenyl ring is a key strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of lead compounds. For 6-thiophenylpurine analogues, modifications to the phenyl ring, including the number and position of methoxy (B1213986) groups, can significantly influence their biological profile.
While a specific study detailing a wide range of dimethoxyphenyl modifications for 6-thiophenylpurines is not extensively documented in the reviewed literature, the synthesis of analogues with various substituted phenyl groups is well-established. These synthetic approaches can be readily adapted to create a library of dimethoxyphenyl and other polysubstituted phenylthio derivatives.
The primary route for introducing these variations is the SNAr reaction between a 6-halopurine and a substituted thiophenol. For instance, the synthesis of 6-(arylthio) derivatives of pyrrolo[2,3-d]pyrimidines, a class of purine analogues, was achieved through an oxidative thiolation of the corresponding diamine intermediate with various thiophenols. nih.gov This method demonstrates the feasibility of incorporating a diverse array of substituted arylthio groups.
A study on the structure-activity relationship (SAR) of 6-substituted purine derivatives found that thioether-linked compounds were superior to their oxygen and nitrogen isosteres for certain biological activities. nih.gov Furthermore, the substitution pattern on the aryl moiety was critical, with electron-withdrawing groups on a benzhydryl moiety increasing potency. nih.gov This highlights the importance of systematically exploring substitutions on the phenyl ring.
The following table illustrates examples of synthesized 6-arylthio and related purine analogues, providing a basis for envisioning a library of dimethoxyphenyl-modified compounds.
| Compound Name | Starting Purine | Thiophenol/Aryl Moiety | Synthetic Method | Reference |
| 2-Amino-6-[(4-methylphenyl)thio]-9H-purine | 2-Amino-6-chloropurine (B14584) | p-Thiocresol | SNAr | google.com |
| 2-Amino-6-[(4-chlorophenyl)thio]-9H-purine | 2-Amino-6-chloropurine | 4-Chlorothiophenol | SNAr | google.com |
| 6-(Arylthio)-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines | 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | Various aryl thiols | Oxidative thiolation | nih.gov |
| 6-(Benzhydrylthio)purine derivatives | 6-Mercaptopurine | Substituted benzhydryl halides | S-Alkylation | nih.gov |
This table is generated based on data from the provided search results. The specific synthesis of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- is analogous to these methods.
To synthesize analogues with variations on the dimethoxyphenyl ring, one would require access to the corresponding substituted 3,4-dimethoxythiophenols. These could then be reacted with a 6-halopurine under conditions similar to those described for other arylthiols.
Linker Chemistry Exploration
The nature of the linker connecting the purine core to the phenyl moiety is another critical determinant of a molecule's biological activity. While the primary focus of this article is on the direct thioether linkage, the exploration of alternative linkers is a common strategy in drug discovery to optimize parameters such as flexibility, stability, and target engagement.
In the context of 6-substituted purines, various linker chemistries have been investigated. These often involve extending the carbon chain between the sulfur atom and the purine or introducing different functional groups within the linker.
A study on 6-substituted purines reported the synthesis of compounds with alkylthio linkers of varying lengths, such as 6-(3'-chloropropylthio)purine. researchgate.net These were synthesized from 6-mercaptopurine via S-alkylation with the corresponding alkyl halide. This approach allows for the systematic variation of the distance and flexibility between the purine and a terminal functional group.
Another strategy involves the incorporation of other functionalities within the linker. For example, 6-(3'-(thioethylamine)propylthio)purine (B1256364) was synthesized, introducing an amino group into the linker. researchgate.net Such modifications can introduce new hydrogen bonding capabilities or points for further derivatization.
The synthesis of S-allyl derivatives of 6-mercaptopurine represents another type of linker modification, where an unsaturated alkyl group is attached to the sulfur atom.
The table below provides examples of different linker chemistries that have been explored in the synthesis of 6-thiopurine analogues.
| Compound Name | Linker Type | Key Synthetic Step | Reference |
| 6-(3'-Chloropropylthio)purine | Alkylthio | S-alkylation of 6-mercaptopurine | researchgate.net |
| 6-(3'-(Thioethylamine)propylthio)purine | Functionalized alkylthio | S-alkylation and subsequent functionalization | researchgate.net |
| 6-(α-Aceticacidthio)purine | Carboxyalkylthio | S-alkylation with an α-halo acid | researchgate.net |
| S-Allylthio-6-mercaptopurine | Alkenylthio | Reaction with an allyl source |
This table is generated based on data from the provided search results and illustrates the types of linker modifications that can be applied to the 6-thiopurine scaffold.
The exploration of these and other linker types for the 6-[(3,4-dimethoxyphenyl)thio] scaffold would involve synthesizing appropriate bifunctional linkers that can react with both 6-mercaptopurine and the dimethoxyphenyl moiety, or by modifying the 3,4-dimethoxythiophenol before its attachment to the purine ring.
Preclinical Biological Evaluation and Pharmacological Activities
Anticancer and Antiproliferative Potentials
Research has explored the effects of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- and its closely related analogs on cancer cells, revealing significant cytotoxic and antiproliferative activities.
Studies have demonstrated that purine (B94841) derivatives substituted at the 6-position exhibit potent cytotoxic effects across a range of human cancer cell lines. A specific analog, 6-(3,4-dimethoxyphenyl)sulfanyl-9-(tetrahydro-2-furyl)purine, also known as M1, has shown notable activity. This compound induced a significant decrease in the viability of various cancer cells. For instance, in human colon carcinoma HCT116 cells, treatment with this related compound led to a substantial reduction in cell viability.
Another study focusing on a series of 6-substituted purine derivatives found that compounds with a (3,4-dimethoxyphenyl)thio moiety displayed antiproliferative activity. The effectiveness of these compounds was evaluated against cell lines such as the human breast adenocarcinoma cell line T47D. While specific IC50 values for 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- were not detailed in the provided abstracts, the class of compounds shows clear antiproliferative potential.
Table 1: In vitro Cytotoxicity Data for Related Purine Derivatives (Note: Data presented for closely related analogs as found in the literature)
| Compound/Analog | Cell Line | Effect | Reference |
|---|
The cytotoxic effects of these purine derivatives are linked to their ability to induce programmed cell death and cellular senescence. The analog 6-(3,4-dimethoxyphenyl)sulfanyl-9-(tetrahydro-2-furyl)purine (M1) was found to induce both apoptosis and senescence in HCT116 colon cancer cells. The induction of senescence, a state of irreversible cell cycle arrest, was characterized by an increase in senescence-associated β-galactosidase activity. Furthermore, this compound triggered apoptosis, a form of programmed cell death, contributing to its anticancer effects. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger these cell death pathways.
Preclinical studies have investigated the potential of these compounds to prevent tumor recurrence. The senescence-inducing properties of the analog M1 are particularly relevant in this context. By inducing senescence in cancer cells that survive initial chemotherapy, this compound may help prevent tumor relapse. The study on HCT116 cells showed that M1 could effectively induce senescence, suggesting a potential strategy to target residual cancer cells and inhibit their ability to form new tumors.
Enzyme Inhibition Studies
The biological activities of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- and related compounds are often attributed to their ability to inhibit key enzymes involved in cellular processes.
A significant mechanism of action for many 6-substituted purine derivatives is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs). These enzymes are crucial regulators of the cell cycle, and their inhibition can halt cell proliferation. Studies have identified 6-substituted purine derivatives as potent ATP-competitive inhibitors of CDKs. This means they bind to the ATP-binding pocket of the kinase, preventing the enzyme from functioning. A series of 6-[(hetero)arylsulfanyl]purines were synthesized and evaluated for their inhibitory activity against a panel of human protein kinases, showing that these compounds can act as multikinase inhibitors.
Table 2: Kinase Inhibition Profile for Related Purine Derivatives
| Compound Class | Target Kinase Family | Mechanism of Inhibition | Reference |
|---|---|---|---|
| 6-Substituted Purines | Cyclin-Dependent Kinases (CDKs) | ATP-Competitive |
In addition to kinase inhibition, certain 6-substituted purine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the synthesis of nucleotides, and its inhibition can disrupt DNA replication and cell division. A study exploring purine-based DHFR inhibitors found that compounds with specific substitutions at the 6-position could effectively inhibit this enzyme. While the specific inhibitory concentration for 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- was not provided, the research establishes this class of compounds as potential DHFR inhibitors.
Acetylcholinesterase (AChE) Inhibition
There is no available scientific data detailing the in vitro or in vivo evaluation of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- as an inhibitor of acetylcholinesterase. Research studies investigating the direct inhibitory effects of this specific compound on AChE activity have not been identified in the public domain.
Lipoxygenase (LOX) Inhibition
Information regarding the inhibitory effects of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- on lipoxygenase enzymes is not available in published research. There are no documented studies assessing its potential to interfere with the production of leukotrienes or other LOX-mediated inflammatory molecules.
Immunomodulatory and Anti-inflammatory Activities
Modulation of Purinergic Receptors (P1, P2, A1, A2A, A2B, A3)
There is a lack of research on the interaction of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- with purinergic receptors. No studies were found that investigated the binding affinity or functional activity of this compound at P1 (A1, A2A, A2B, A3) or P2 receptor subtypes.
Impact on Inflammatory Mediators (e.g., Prostaglandin E2, Inducible Nitric Oxide Synthase, TNF-α, NFκB, Leukotrienes, Interleukins)
Due to the absence of studies on its COX and LOX inhibitory activity, there is no information on the effect of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- on the production of Prostaglandin E2 or leukotrienes. Furthermore, no research is available detailing its impact on other key inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NFκB), or various interleukins.
Effects in Preclinical Models of Inflammatory Disorders
Consistent with the lack of in vitro data, there are no published studies on the efficacy of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- in preclinical in vivo models of inflammatory disorders.
Antimicrobial and Antifungal Investigations (General for Purines)
Purine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial and antifungal activities. rsc.orgscielo.org.mx Their mechanism of action often involves the disruption of essential cellular processes in microorganisms, such as nucleic acid synthesis, by acting as antimetabolites. aacrjournals.org The structural diversity of purine analogs allows for a wide range of interactions with microbial enzymes and pathways, leading to the inhibition of growth or cell death.
A variety of 6-substituted purine derivatives have demonstrated notable biological properties, including antifungal, antimicrobial, and antitumor activities. scielo.org.mx For instance, a series of 6-substituted purines synthesized from 2-amino-6-chloropurine (B14584) were screened for their antifungal efficacy against Bacillus subtilis, Aspergillus niger, and Candida tropicalis. scielo.org.mx Several of these newly synthesized compounds exhibited promising activity against all three fungal strains. scielo.org.mx
The antimicrobial potential of purine derivatives extends to bacteria as well. Thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP) and azathioprine (B366305) (AZA), have shown in vitro antimicrobial activity against Mycobacterium paratuberculosis, the causative agent of Johne's disease in cattle and a suspected trigger for Crohn's disease in humans. asm.orgresearchgate.net Studies have indicated that human-origin isolates of M. paratuberculosis tend to be more susceptible to 6-MP than bovine-origin isolates. asm.org The growth-inhibitory effects of these thiopurines appear to be species-specific, with Mycobacterium avium strains showing general resistance. asm.org
Furthermore, the modification of the purine scaffold, such as the introduction of a thiophenyl group to a pyrimidine (B1678525) core, has been shown to yield compounds with potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov These findings underscore the general principle that purine-based structures are a viable platform for the development of new antimicrobial and antifungal agents. rsc.org
Table 1: Antifungal Activity of Selected 6-Substituted Purine Derivatives
| Compound | Target Fungi | Activity | Reference |
|---|---|---|---|
| 2-amino-6-(substituted)purines | Bacillus subtilis, Aspergillus niger, Candida tropicalis | Promising activity | scielo.org.mx |
| 6-mercaptopurine (6-MP) | Mycobacterium paratuberculosis | Growth inhibition | asm.org |
| Azathioprine (AZA) | Mycobacterium paratuberculosis | Growth inhibition | asm.org |
In vivo Efficacy in Disease Models (excluding human clinical trials)
Thiopurines, including 6-mercaptopurine (6-MP) and its prodrug azathioprine, are established immunosuppressive agents. nih.gov Their efficacy has been demonstrated in animal models of autoimmune diseases and organ transplantation. The mechanism of action involves their metabolic conversion to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to the modulation of immune cell function and proliferation. nih.govfrontiersin.org
In the context of cancer, various thio-substituted purines have been evaluated for their anticancer activity. For example, novel thiopurines have been tested in vitro against glioblastoma, melanoma, and breast cancer cell lines, with some compounds showing activity comparable to cisplatin. nih.gov Glutathione-activated thiopurine prodrugs have been investigated in mice, where they exhibited less in vivo toxicity compared to 6-thioguanine (B1684491), suggesting a potentially improved therapeutic window for cancer treatment. aacrjournals.org
The in vivo effects of thiopurines on hematological parameters have also been studied. In a 5-year database study of patients treated with thiopurines, concentrations of 6-thioguanine nucleotides were found to correlate with changes in red and white blood cell counts. nih.govnih.gov This highlights the systemic effects of these compounds and the importance of monitoring during therapy.
Table 2: Investigated In Vivo Activities of 6-Thiopurine Derivatives
| Compound Class | Disease Model/Area of Investigation | Observed Efficacy/Effect | Reference |
|---|---|---|---|
| Thiopurines (general) | Immunosuppression | Modulation of immune cell function | nih.govnih.govfrontiersin.org |
| Thio-substituted purines | Cancer (in vitro) | Anticancer activity against various cell lines | nih.gov |
| Thiopurine prodrugs | Cancer (in vivo, mice) | Reduced toxicity compared to 6-thioguanine | aacrjournals.org |
| Thiopurines (human data) | Hematological effects | Correlation with blood cell count changes | nih.govnih.gov |
Structure Activity Relationship Sar Studies
Elucidating Key Pharmacophoric Features for Target Interaction
The interaction of 6-thiopurine derivatives with their biological targets is governed by a set of essential structural features, known as a pharmacophore. These compounds, including 6-mercaptopurine (B1684380) (6-MP), are prodrugs that require intracellular activation to exert their effects. The metabolic pathway begins with conversion by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to the active cytotoxic metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs). nih.govnih.gov This metabolic activation is a critical step for their immunosuppressive and cytotoxic activities.
Impact of Substituents on Purine (B94841) Core Activity (e.g., N-substitution, C-substitution)
Modifications to the purine core, both at nitrogen and carbon atoms, have a profound impact on the biological activity of 6-thiopurine derivatives.
C-Substitution: The substituent at the C6 position is a primary determinant of activity. Studies on various 6-substituted purines have demonstrated that the nature of this group dictates the compound's biological profile, including antifungal and antileishmanial activities. nih.govnih.gov For instance, the introduction of a bulky phenylthio group at the C6 position has been shown to enhance the inhibitory effect on the HER2 receptor, a target in cancer therapy. nih.gov The development of synthetic methods, such as photoredox and nickel-catalyzed cross-coupling, allows for the direct installation of diverse alkyl groups at the C6 position, enabling extensive SAR studies and the diversification of chemical space for drug discovery.
N-Substitution: Substitution at the N9 position of the purine ring also significantly modulates activity. Some N9-substituted derivatives of N⁶-[(3-methylbut-2-en-1-yl)amino]purine show cytokinin activity, indicating that this position is crucial for interaction with specific biological receptors. nih.gov Interestingly, research has shown that 9-alkyl-6-thiopurines can function as prodrugs. For example, 9-(n-butyl)-6-thioguanine, which is inactive in vitro, is dealkylated in vivo to form the active drug, 6-thioguanine, explaining its pharmacological and toxicological properties. rsc.org This demonstrates that N9-substitution can be a strategic approach to alter the pharmacokinetic profile of a thiopurine drug.
The table below summarizes the effects of various substitutions on the purine core.
| Substitution Position | Type of Substituent | Effect on Biological Activity | Reference |
| C6 | Phenylthio group | Enhanced inhibitory effect on HER2 receptor. | nih.gov |
| C6 | Various alkyl/aryl groups | Modulates antifungal and antileishmanial activity. | nih.govnih.gov |
| N9 | Alkyl groups (e.g., n-butyl) | Can act as a prodrug, releasing the active C6-thiopurine. | rsc.org |
| N9 | Various alkyl chains | Influences cytokinin activity. | nih.gov |
Influence of Aromatic Ring Substitutions on Biological Efficacy (e.g., Dimethoxy, Halogenation)
For 6-arylthiopurines like 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-, the substitution pattern on the aromatic ring is a critical factor for biological efficacy. SAR studies reveal that the electronic properties of these substituents play a significant role.
It has been observed that electron-withdrawing groups on the phenyl ring generally enhance anticancer activity more effectively than electron-donating groups. nih.gov For example, halogen-substituted purine derivatives, such as those with chloro substitutions, show enhanced anti-proliferative activity against various cancer cell lines. nih.gov Similarly, the presence of nitro and methyl groups on the phenyl ring has also been found to induce anticancer activity. nih.gov In a series of purine derivatives developed as selective positive inotropes, substitution of electron-withdrawing groups on the benzhydryl moiety, an aryl substituent, led to increased potency. nih.gov
The specific placement of these groups is also important. A meta-chloro substitution on a phenylamine group attached to the C6 position was found to enhance anticancer activity among a series of derivatives. nih.gov While specific data on the 3,4-dimethoxy substitution of the title compound is not detailed in these studies, the general principle suggests that these electron-donating methoxy (B1213986) groups might confer different properties compared to electron-withdrawing groups like halogens or nitro groups.
The following table presents findings on how different substituents on the aromatic ring of 6-arylthiopurines affect their anticancer activity.
| Aromatic Ring Substituent | Electronic Effect | Impact on Anticancer Activity | Reference |
| Halogen (e.g., Chloro) | Electron-withdrawing | Enhanced anti-proliferative activity. | nih.gov |
| Nitro | Electron-withdrawing | Induced anti-cancer activity. | nih.gov |
| Methyl | Electron-donating | Induced anti-cancer activity. | nih.gov |
| General Electron-Withdrawing Groups | Electron-withdrawing | Increased potency (inotropic agents). | nih.gov |
| General Electron-Donating Groups | Electron-donating | Generally less effective than withdrawing groups. | nih.gov |
Role of Thio-Linkage in Bioactivity and Selectivity
The thioether linkage at the C6 position is a cornerstone of the structure and activity of this class of compounds. In a study of purine derivatives as selective inotropes, compounds with a thioether linkage were found to be superior to their oxygen and nitrogen isosteres (compounds with an ether or amine linkage, respectively). nih.gov This suggests that the sulfur atom itself is critical for the desired biological effect in that specific context.
The thioether bond also plays a crucial role in the metabolism and stability of these molecules. While disulfide bonds in bioactive peptides are susceptible to cleavage by reducing agents, a thioether bridge can offer improved stability. nih.gov This increased stability can be advantageous for therapeutic applications. However, the thioether linkage is also a site for metabolic oxidation, which can alter the activity of the molecule. nih.gov The metabolism of the parent compound, 6-mercaptopurine, involves several key enzymes acting on the sulfur, including TPMT which methylates the thiol group, and xanthine (B1682287) oxidase which oxidizes it. nih.govnih.gov Therefore, the thio-linkage is not merely a structural linker but a dynamic component that influences potency, selectivity, and metabolic fate.
Stereochemical Considerations and Their Functional Implications
Stereochemistry, the three-dimensional arrangement of atoms, can have significant functional implications for purine derivatives. The introduction of chiral centers can lead to enantiomers with different biological activities and selectivities.
Studies on purine nucleoside analogs have shown that incorporating chiral substituents can result in enhanced selectivity for specific receptors within the purinergic signaling system. nih.gov In a series of 6-substituted purinyl alkoxycarbonyl amino acids, the biological activity was found to be dependent on the stereochemistry of the amino acid component. nih.gov This highlights that the spatial orientation of substituents relative to the purine core is critical for proper interaction with the biological target. While the specific compound 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- does not inherently possess a chiral center unless modified with a chiral substituent, these findings underscore the principle that stereochemical factors are a key consideration in the design and functional analysis of its more complex analogs.
Molecular Targets and Signaling Pathways
Identification and Validation of Specific Protein Targets
The following subsections detail the specific protein targets that have been identified or are strongly implicated as interacting with 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- or its close structural analogs.
The purine (B94841) scaffold is a well-established pharmacophore for the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. mdpi.com Numerous purine derivatives have been developed as potent CDK inhibitors. mdpi.com While direct inhibitory data for 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- against specific CDKs is not extensively available in public literature, the structural similarity to known CDK inhibitors suggests its potential in this area. For instance, various 2,6,9-trisubstituted purines have demonstrated significant inhibitory activity against multiple CDKs. nih.gov The binding of these inhibitors to the ATP-binding pocket of CDKs prevents the phosphorylation of key substrates, leading to cell cycle arrest. nih.gov
| Analogous Compound Class | Target CDK | Reported IC50 | Reference |
|---|---|---|---|
| 2,6,9-Trisubstituted Purines | CDK12/cyclin K | < 100 nM | nih.gov |
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids. wikipedia.orgnih.govpatsnap.com Its inhibition can lead to the depletion of tetrahydrofolate, thereby disrupting DNA synthesis and cell proliferation. nih.govatlasgeneticsoncology.orgmdpi.com While many known DHFR inhibitors are folate analogs, other heterocyclic compounds have also shown potent activity. wikipedia.org Research on the DHFR inhibitor pyrimethamine (B1678524) has revealed a downstream effect of inhibiting STAT3 signaling, highlighting a potential cross-talk between these pathways that could be relevant for thiopurine derivatives. nih.gov Although direct inhibition of DHFR by 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- has not been explicitly detailed, the purine core represents a structural motif that could potentially interact with the enzyme's active site.
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are involved in cancer development. nih.govnih.gov The endoplasmic reticulum-resident paralog, Grp94, has emerged as a more specific target to potentially reduce the toxicity associated with pan-Hsp90 inhibitors. nih.govnih.govnih.gov Notably, purine-based compounds have been designed as selective inhibitors of Grp94. nih.gov These inhibitors often feature a flexible substituent attached to the purine scaffold that can exploit unique features of the Grp94 ATP-binding pocket. nih.gov One such class of inhibitors includes purine derivatives with an 8-arylthio linkage, which bears structural resemblance to the 6-arylthio linkage of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- . nih.gov
| Compound | Target | Reported IC50 | Reference |
|---|---|---|---|
| Grp94 Inhibitor-1 | Grp94 | 2 nM | medchemexpress.com |
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are key mediators of cytokine and growth factor signaling and are often constitutively activated in cancer. mdpi.comnih.govmdpi.com The development of direct STAT inhibitors is an active area of research. mdpi.com Thienopyrimidine derivatives, which are structurally analogous to thiopurines, have been shown to potently inhibit STAT3 signaling. nih.govresearchgate.net These compounds can suppress the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus to regulate gene expression. nih.gov This suggests that the thioether linkage and the aromatic substituent in 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- could play a role in binding to the SH2 domain of STAT proteins.
| Analogous Compound Class | Target | Reported IC50 | Reference |
|---|---|---|---|
| Thienopyrimidine derivatives | STAT3 | 0.32 - 5.73 µM | nih.gov |
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways involved in cell proliferation, survival, and migration. nih.govmdpi.comresearchgate.net Purine and pyrimidine (B1678525) derivatives are prominent classes of EGFR inhibitors. nih.govnih.gov For example, 2,9-disubstituted-8-phenylthio-9H-purines have been investigated as EGFR inhibitors, demonstrating that the purine core with a phenylthio substituent is a viable scaffold for targeting this kinase. nih.gov The mechanism of these inhibitors typically involves competitive binding to the ATP pocket in the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent signal transduction. nih.gov
| Analogous Compound Class | Target | Reported IC50 | Reference |
|---|---|---|---|
| Purine-Hydrazone Derivatives | EGFR | 0.06 - 0.08 µM | nih.gov |
Downstream Signaling Cascade Modulation
The inhibition of the aforementioned molecular targets by a compound such as 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- would be expected to have significant effects on downstream signaling cascades.
Inhibition of CDKs would lead to the blockade of cell cycle progression, primarily at the G1/S or G2/M checkpoints, by preventing the phosphorylation of retinoblastoma protein (pRb) and other key cell cycle substrates. nih.gov
Targeting DHFR would disrupt the folate pathway, leading to a decrease in the synthesis of purines and thymidylate, which are essential for DNA replication and repair. patsnap.comnih.gov This would ultimately induce cell cycle arrest and apoptosis.
Inhibition of Hsp90/Grp94 results in the degradation of its client proteins. atlasgeneticsoncology.orgnih.gov Many of these client proteins are oncoproteins that are crucial for tumor cell survival and proliferation, such as Akt and ErbB2. atlasgeneticsoncology.org The degradation of these proteins would disrupt multiple oncogenic signaling pathways simultaneously.
Blocking STAT3/STAT5 signaling would inhibit the transcription of genes involved in cell proliferation, survival, and angiogenesis. nih.govresearchgate.netnih.gov This would lead to reduced tumor growth and potentially increased apoptosis.
Finally, inhibition of EGFR would block the activation of major downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. nih.gov The blockade of these pathways would result in decreased cell proliferation, survival, and motility. nih.govmdpi.com
Allosteric Modulation and Binding Site Characterization (e.g., Site 2 of Grp94)
Extensive research has identified a novel allosteric pocket within the N-terminal domain of Grp94, designated as "Site 2," which is a key determinant for the selective inhibition of this chaperone. nih.govnih.gov Unlike the highly conserved ATP-binding site across Hsp90 paralogs, Site 2 is a unique, deep, and hydrophobic cleft accessible in Grp94 but sterically hindered in its cytosolic counterpart, Hsp90α/β. nih.govnih.gov This structural difference provides a basis for the design of paralog-selective inhibitors.
The binding of purine-scaffold inhibitors, a class to which 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- belongs, to Grp94 is a dynamic process that induces significant conformational changes. The purine core of these inhibitors typically occupies the adenine-binding pocket of the ATP-binding site. nih.gov However, the key to their selectivity lies in the ability of the substituent at the 8-position of the purine ring to insert into the adjacent Site 2. nih.gov
The accessibility of Site 2 is gated by the residue Phenylalanine 199 (Phe199) in Grp94. nih.govnih.gov Upon ligand binding, a conformational shift of Phe199 occurs, effectively "opening" Site 2 and allowing the inhibitor's side chain to enter. nih.gov This induced-fit mechanism is crucial for high-affinity binding and selectivity. For instance, the binding of the inhibitor BnIm to Grp94 leads to substantial conformational changes that expose Site 2, a pocket that is otherwise blocked. nih.gov The interaction within this hydrophobic pocket is stabilized by several non-polar residues, including Leu104, Leu163, Phe199, Ala202, Phe203, Val211, Ile247, and Leu249. nih.gov
This allosteric modulation, where binding at one site (the ATP pocket) influences the conformation and accessibility of a distal site (Site 2), is a hallmark of Grp94-selective inhibitors. It allows for the development of compounds that can specifically inhibit Grp94's chaperone function, which is implicated in various diseases, including cancer and inflammatory conditions, without affecting other Hsp90 family members. nih.govnih.gov
| Feature | Description | Key Residues |
|---|---|---|
| Location | Adjacent to the N-terminal ATP-binding cavity | - |
| Nature | Deep, strongly hydrophobic pocket | Leu104, Leu163, Phe199, Ala202, Phe203, Val211, Ile247, Leu249 nih.gov |
| Access | Gated by the conformational change of Phe199 | Phe199 nih.govnih.gov |
| Selectivity | Accessible in Grp94, but blocked in cytosolic Hsp90 paralogs | - |
Bioisosteric Replacements and Their Target Implications
The exploration of bioisosteric replacements for the substituents on the purine core of Grp94 inhibitors has been a fruitful strategy for optimizing their potency and selectivity. The nature of the group at the 6- and 8-positions of the purine ring significantly influences the interaction with the target protein.
Structure-activity relationship (SAR) studies on related purine-based Hsp90 inhibitors have demonstrated that modifications to the aryl group can have profound effects. For example, in a series of purine-based inhibitors, replacing a hydrophobic moiety with various five-membered aromatic and non-aromatic rings was investigated to understand their binding within the ATP binding site of Hsp90. nih.gov This highlights the importance of the nature of the heterocyclic or aromatic system in achieving potent inhibition.
In a different series of Grp94-selective inhibitors with an 8-arylthio substituent, extensive SAR investigations revealed that the substitution pattern on the aryl ring is crucial for potency and selectivity. nih.gov For instance, the compound 18c (8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine) emerged as a potent and highly selective Grp94 inhibitor. nih.gov The dichloro substitution on the phenyl ring likely enhances interactions within the hydrophobic Site 2.
The table below summarizes the inhibitory activities of selected purine-based Hsp90 inhibitors, illustrating the impact of different substituents. While data for the specific title compound is not detailed in the cited literature, the activity of related compounds provides insight into the structural requirements for Grp94 inhibition.
| Compound | Structure | Target | IC50 (µM) |
|---|---|---|---|
| Compound 6c | Isoxazole derivative of a purine scaffold | Hsp90α | 0.203 nih.gov |
| Compound 14 | 4-methylbenzyl-substituted purine | Hsp90α | 1.00 nih.gov |
| Compound 18c | 8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine | Grp94 | 0.22 nih.gov |
These findings underscore that the 3,4-dimethoxyphenylthio group of the title compound is a key determinant of its interaction with molecular targets. Bioisosteric replacement of this group with other substituted arylthio or heterocyclic moieties would be expected to modulate its affinity and selectivity for Grp94, potentially enhancing its therapeutic profile by fine-tuning its engagement with the allosteric Site 2.
Future Research Directions and Therapeutic Potential
Development of Novel Analogues with Improved Potency and Selectivity
There is currently no publicly available research detailing the design, synthesis, or biological evaluation of novel analogues derived from the scaffold of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-. The exploration of structure-activity relationships (SAR) to enhance potency and selectivity is a common strategy in drug discovery. However, for this specific compound, studies focused on modifying its chemical structure to improve its therapeutic properties have not been reported in the reviewed literature. While research on other purine (B94841) analogues is extensive, with many studies focusing on creating derivatives with enhanced anticancer or other therapeutic effects, these findings are not directly applicable to 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-. researchgate.netasm.orgmdpi.comnih.gov
Investigation of Combination Therapies with Existing Agents
The investigation of a compound's efficacy in combination with existing therapeutic agents is a critical step in preclinical and clinical development, often aimed at achieving synergistic effects or overcoming drug resistance. A review of the scientific literature reveals no studies on the use of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- in combination therapies. Research into the synergistic potential of other thiopurine derivatives, such as 6-mercaptopurine (B1684380) and azathioprine (B366305), with other drugs is well-documented, particularly in the treatment of inflammatory bowel disease and certain cancers. oup.comnih.govwikipedia.orgresearchgate.net However, similar investigations have not been published for 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-.
Exploration of New Therapeutic Applications Beyond Current Findings
Initial research into a compound may reveal a primary biological activity, but further studies often uncover new therapeutic applications. At present, there are no published findings outlining any initial or subsequent therapeutic applications for 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-. The broader class of 6-oxo and 6-thio purine analogs has been investigated for various activities, including antimycobacterial properties. wikipedia.org Additionally, other purine derivatives have been explored for their potential in treating neurodegenerative diseases. nih.gov However, specific research to identify and validate new therapeutic uses for 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- is not available in the public domain.
Advanced Computational Methodologies for Predictive Modeling
Computational tools, such as molecular docking and molecular dynamics simulations, are frequently employed to predict the binding of a compound to a biological target and to understand its mechanism of action at a molecular level. There is no evidence in the current body of scientific literature of any computational studies or predictive modeling having been performed for 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-. Such studies are valuable for prioritizing experimental work and for the rational design of more potent analogues. While molecular dynamics simulations have been used to study the interaction of other thiopurines, like 6-mercaptopurine, with their target enzymes, similar research has not been reported for the specific compound . nih.gov
Application of Structural Biology Techniques (e.g., X-ray Crystallography of Compound-Target Complexes)
Structural biology techniques, particularly X-ray crystallography, provide high-resolution three-dimensional structures of a compound bound to its biological target. This information is invaluable for understanding the molecular basis of its activity and for guiding further drug design. A search of structural databases and the scientific literature yielded no results for the X-ray crystal structure of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]- or any complex it may form with a biological target. The crystal structures of other purine-related compounds and their complexes have been determined and have provided significant insights into their function. oup.comnih.gov
Q & A
Q. What are the established synthetic routes for 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-?
The compound is synthesized via nucleophilic substitution, where a thiol group from 3,4-dimethoxyphenylthiol reacts with a halogenated purine precursor (e.g., 6-chloropurine). Reaction conditions typically involve polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate the thiol. Purification is achieved via column chromatography or recrystallization .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., aromatic protons of the dimethoxyphenyl group at δ 6.7–7.2 ppm and methoxy signals at δ ~3.8 ppm) .
- IR Spectroscopy : Detection of thioether (C–S) stretches (~650–700 cm⁻¹) and purine ring vibrations (1600–1650 cm⁻¹) .
- Elemental Analysis : Confirmation of C, H, N, S percentages .
Q. What preliminary biological activities have been reported for similar thio-substituted purines?
Analogous compounds (e.g., isothiazolo[4,3-b]pyridines) exhibit kinase inhibition (AAK1/GAK), suggesting potential antiviral applications. Activity is influenced by the electron-donating methoxy groups, which enhance solubility and target binding .
Advanced Research Questions
Q. How can computational methods predict the toxicity of 1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-?
Tools like GUSAR (General Unrestricted Structure-Activity Relationships) predict acute toxicity by comparing molecular descriptors with known toxicophores. For thioethers, hepatotoxicity risk may arise from metabolic sulfoxidation. Validate predictions with in vitro assays (e.g., hepatic cell viability) .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target specificity?
- Substituent Variation : Replace methoxy groups with halogens (e.g., Cl) to modulate lipophilicity and steric effects .
- Heterocycle Modification : Introduce fused rings (e.g., triazoles) to improve binding to ATP pockets in kinases .
- Prodrug Design : Esterification of the thioether to enhance bioavailability .
Q. How do contradictory solubility and activity data inform formulation strategies?
While methoxy groups improve water solubility, excessive hydrophilicity may reduce membrane permeability. Use orthogonal methods:
Q. What molecular docking approaches identify potential biological targets for this compound?
Perform flexible docking (e.g., AutoDock Vina) against kinase domains (AAK1/GAK) or purinergic receptors. Key interactions:
Q. How can regioselectivity challenges in synthesis be addressed?
Competing substitution at purine N7/N9 positions can be mitigated by:
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to block undesired sites .
- Microwave-Assisted Synthesis : Enhance reaction specificity via controlled heating .
Methodological Notes
- Synthesis Reproducibility : Ensure anhydrous conditions to prevent hydrolysis of the thioether bond .
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Biological Assays : Use orthogonal kinase inhibition assays (e.g., ADP-Glo™) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
